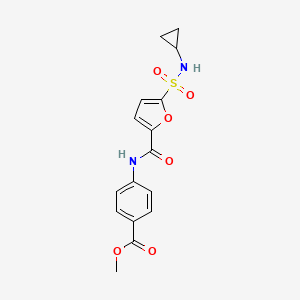![molecular formula C27H25ClN2O5 B2922676 (4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane CAS No. 1351663-70-1](/img/structure/B2922676.png)
(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane is a useful research compound. Its molecular formula is C27H25ClN2O5 and its molecular weight is 492.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
- Crystal Structure and Properties : In the study of the synthesis, crystal structure, photoluminescent, and magnetic properties of redox-active compounds, compounds similar to the specified chemical, such as 4-(2-tetrathiafulvalenyl-ethenyl)pyridine derivatives, have been synthesized and characterized. These compounds exhibit interesting luminescence and paramagnetic properties due to their unique structures and components (Pointillart et al., 2009).
Chemical Reactions and Interactions
- Reactivity and Formation of Complexes : The reactivity of similar compounds has been explored in various studies. For instance, the formation of cyclic organosiloxanes from pyridinediol derivatives, highlighting interesting chemical interactions and potential for forming new compounds, is noted in research conducted by Gómez et al. (1999) (Gómez et al., 1999).
Application in Synthesis of Novel Compounds
- Synthesis of Polyhydroxyindolizidines : In the context of organic synthesis, compounds structurally related to "(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one" have been used as intermediates in the synthesis of complex organic molecules like polyhydroxyindolizidines, indicating their potential utility in pharmaceutical and chemical industries (Izquierdo et al., 1999).
Material Science and Engineering
- Supramolecular Structures : The study of supramolecular structures of compounds with similarities in chemical composition demonstrates the potential for the design and engineering of new materials with specific properties. For instance, the formation of tetramers and dimers through hydrogen bonds in certain dioxane derivatives is an example of how chemical properties can be tailored for specific applications (Low et al., 2002).
Catalysis
- Catalytic Applications : Research into platinum-catalyzed intramolecular hydroamination of unactivated olefins showcases the potential catalytic applications of compounds related to "(4Z)-4-[(3-chlorophenyl)methylidene]-12-[(pyridin-2-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one". Such studies contribute to the development of more efficient and selective catalytic processes in organic chemistry (Bender & Widenhoefer, 2005).
Computational Chemistry
- Theoretical Studies and Modeling : Computational studies and theoretical modeling of similar compounds provide insights into their electronic and structural properties. This is essential in predicting reactivity, designing new molecules, and understanding the fundamental aspects of chemical interactions (Arora & Pedireddi, 2003).
Pharmaceutical Research
- Potential Antidepressant and Nootropic Agents : In pharmaceutical research, compounds structurally similar have been synthesized and evaluated for their potential antidepressant and nootropic activities. This highlights the significance of such compounds in the development of new drugs for treating various mental health disorders (Thomas et al., 2016).
Propriétés
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3.C4H8O2/c24-16-5-3-4-15(10-16)11-21-22(27)18-7-8-20-19(23(18)29-21)13-26(14-28-20)12-17-6-1-2-9-25-17;1-2-6-4-3-5-1/h1-11H,12-14H2;1-4H2/b21-11-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBPYENPUCLSRR-KELDOBJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)OCN1CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCO1.C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)OCN1CC5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2922597.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate](/img/structure/B2922600.png)
![3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2922601.png)
![2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2922602.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine](/img/structure/B2922604.png)





![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2922614.png)
